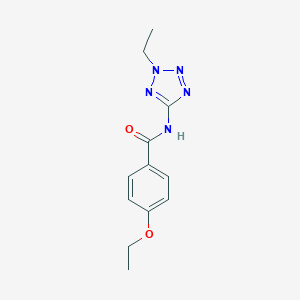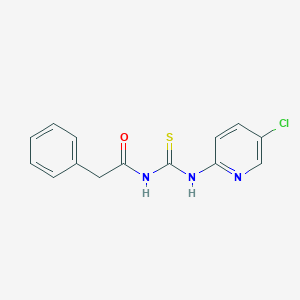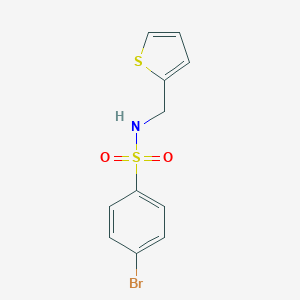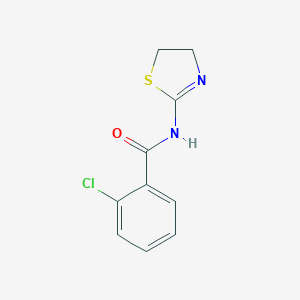![molecular formula C14H11FO2S B239833 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid, also known as FSBA, is a chemical compound that has been widely used in scientific research for the modification of proteins and peptides. This compound is a sulfhydryl-reactive agent that can selectively target cysteine residues in proteins, leading to the formation of covalent bonds. The ability of FSBA to modify proteins has made it a valuable tool in various fields of research, such as biochemistry, pharmacology, and biotechnology.
作用機序
The mechanism of action of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of the compound with cysteine residues in proteins. The thiol group of cysteine reacts with the electrophilic carbon of this compound, leading to the formation of a covalent bond. This reaction is irreversible and can lead to the modification of protein structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that is being modified. In general, the modification of proteins with this compound can lead to changes in protein structure, stability, and activity. This has been used in the study of protein function and regulation.
実験室実験の利点と制限
The advantages of using 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in lab experiments include its ability to selectively target cysteine residues in proteins, its irreversibility, and its wide applicability in various fields of research. The limitations of using this compound include the potential for non-specific modification of other amino acid residues, the need for careful optimization of reaction conditions, and the potential for toxicity or side effects.
将来の方向性
There are several future directions for the use of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid in scientific research. These include the development of new methods for protein modification using this compound, the identification of new targets for enzyme inhibition, and the use of this compound in drug discovery. Additionally, the combination of this compound with other chemical compounds or techniques may lead to new insights into protein structure and function.
合成法
The synthesis of 4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid involves the reaction of 4-fluorobenzyl chloride with thiourea, followed by the oxidation of the resulting thioether with hydrogen peroxide. This method has been described in several research articles and is considered to be a reliable and efficient way of synthesizing this compound.
科学的研究の応用
4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid has been used in various scientific research applications, such as protein modification, enzyme inhibition, and drug discovery. In protein modification, this compound can selectively target cysteine residues in proteins and form covalent bonds, leading to the creation of new protein structures with altered properties. This has been used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
In enzyme inhibition, this compound can irreversibly bind to the active site of enzymes that contain cysteine residues, leading to the inhibition of enzyme activity. This has been used in the development of new drugs that target specific enzymes, such as proteases and kinases.
特性
分子式 |
C14H11FO2S |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11FO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
InChIキー |
CBHBLBLSQVYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |
正規SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B239766.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239767.png)



![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)